Neopentylhydrazine
Overview
Description
Neopentylhydrazine, also known by its chemical formula C₅H₁₄N₂, is an organic compound that belongs to the class of hydrazines. It is characterized by the presence of a neopentyl group attached to a hydrazine moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopentylhydrazine can be synthesized through several methods. One common approach involves the reaction of neopentyl bromide with hydrazine hydrate under basic conditions. The reaction typically proceeds as follows:
C₅H₁₁Br+N₂H₄→C₅H₁₄N₂+HBr
This reaction is usually carried out in an inert solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to ensure complete conversion.
Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous-flow microreactor system. This method offers advantages such as higher yields, shorter reaction times, and better control over reaction conditions compared to traditional batch processes. The continuous-flow system allows for the precise control of temperature, pressure, and reactant concentrations, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions: Neopentylhydrazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form neopentyl azine or other nitrogen-containing compounds.
Reduction: It can be reduced to form neopentylamine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Neopentyl azine and other nitrogen-containing compounds.
Reduction: Neopentylamine.
Substitution: Various substituted hydrazines depending on the nucleophile used.
Scientific Research Applications
Neopentylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential of this compound-based compounds as therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of neopentylhydrazine involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, reacting with electrophilic centers in biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the structure of the this compound derivative being studied.
Comparison with Similar Compounds
Neopentylhydrazine can be compared with other hydrazine derivatives such as:
Methylhydrazine: Similar in structure but with a methyl group instead of a neopentyl group.
Phenylhydrazine: Contains a phenyl group, leading to different reactivity and applications.
Dimethylhydrazine: Contains two methyl groups, making it more volatile and reactive.
Uniqueness: this compound is unique due to the presence of the bulky neopentyl group, which imparts steric hindrance and affects its reactivity. This makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific properties.
Properties
IUPAC Name |
2,2-dimethylpropylhydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(2,3)4-7-6/h7H,4,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMTUGZFHLWYAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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